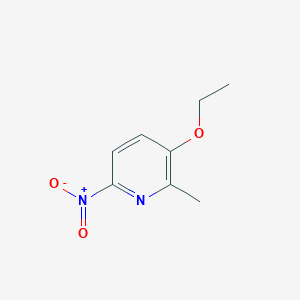

3-Ethoxy-2-methyl-6-nitropyridine

Descripción

Significance of Pyridine (B92270) Ring Systems in Modern Organic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. researchgate.netrsc.org Its unique electronic properties, arising from the presence of the electronegative nitrogen atom, make it a versatile building block in the synthesis of a wide range of compounds. researchgate.netgoogle.com Pyridine and its derivatives are integral components in many pharmaceuticals, agrochemicals, and materials. rsc.orgacs.org The nitrogen atom imparts a basic character to the ring and influences its reactivity towards both electrophiles and nucleophiles. google.com Furthermore, the pyridine nucleus is found in essential biomolecules, such as the coenzyme NAD+, highlighting its importance in biological systems. google.com

Overview of Nitropyridine Chemistry and its Synthetic Importance

Nitropyridines are pyridine derivatives that contain one or more nitro groups. These compounds are of considerable interest to chemists due to the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the pyridine ring. mdpi.comresearchgate.net The presence of a nitro group can activate the ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult for the electron-rich pyridine system. mdpi.comresearchgate.net This enhanced reactivity makes nitropyridines valuable intermediates in the synthesis of more complex substituted pyridines. researchgate.net They serve as precursors for a variety of functional groups; for instance, the nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. researchgate.net

The synthesis of nitropyridines can be challenging. Direct nitration of pyridine itself often leads to low yields due to the deactivation of the ring by protonation of the nitrogen atom under strongly acidic conditions. researchgate.net However, the presence of electron-donating substituents on the pyridine ring can facilitate electrophilic nitration. mdpi.com Alternative methods, such as the reaction of pyridine N-oxides with nitrating agents, have been developed to overcome these synthetic hurdles. researchgate.net

Positional Isomerism and Substituent Effects in Nitropyridine Chemistry

The location of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the chemical and physical properties of the molecule. libretexts.orglibretexts.org In nitropyridines, the position of the nitro group relative to the ring nitrogen and any other substituents dictates the molecule's reactivity and electronic characteristics.

Substituents on the pyridine ring exert both inductive and resonance effects. libretexts.orglibretexts.org The electronegative nitrogen atom in the pyridine ring itself acts as an electron-withdrawing group via the inductive effect. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. The interplay of these effects from the ring nitrogen, the nitro group, and any other substituents determines the electron density at various positions around the ring. This, in turn, governs the regioselectivity of subsequent reactions. For example, in nucleophilic aromatic substitution reactions, the positions ortho and para to the strongly electron-withdrawing nitro group are activated towards attack. mdpi.com

Contextualizing 3-Ethoxy-2-methyl-6-nitropyridine within the Nitropyridine Family

This compound is a multi-substituted pyridine derivative. Its structure incorporates an electron-donating ethoxy group, an electron-donating methyl group, and a strongly electron-withdrawing nitro group. The specific arrangement of these substituents on the pyridine ring gives rise to its unique chemical properties.

The synthesis of this particular compound can be achieved through the nitration of 3-ethoxy-2-methylpyridine (B3031753). prepchem.com In this reaction, a solution of 3-ethoxy-2-methylpyridine is treated with a mixture of fuming nitric acid and concentrated sulfuric acid under cold conditions. prepchem.com This electrophilic aromatic substitution is directed by the existing substituents on the ring.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H10N2O3 | nih.gov |

| Molecular Weight | 182.18 g/mol | nih.gov |

| CAS Number | 73101-78-7 | nih.gov |

| Canonical SMILES | CCOC1=C(N=C(C=C1)N+[O-])C | nih.gov |

| InChI Key | OBDWATZMYGTZDJ-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWATZMYGTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512120 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-78-7 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidating the Mechanism of Pyridine (B92270) Nitration

Direct electrophilic nitration of the pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen heteroatom, which lowers the electron density of the aromatic system and is protonated under strongly acidic nitrating conditions. However, alternative pathways have been developed that proceed through unique intermediates. A notable method involves the use of dinitrogen pentoxide (N₂O₅), which leads to the formation of 3-nitropyridine (B142982) derivatives through a mechanism distinct from classical electrophilic aromatic substitution. researchgate.net, researchgate.net

Formation and Reactivity of N-Nitropyridinium Intermediates

The initial step in the nitration of pyridine with dinitrogen pentoxide in an organic solvent is the formation of an N-nitropyridinium salt, such as N-nitropyridinium nitrate (B79036) (4). , ntnu.no This intermediate is formed by the attack of the lone pair of electrons on the pyridine nitrogen onto the nitronium ion (NO₂⁺) source.

The N-nitropyridinium ion is highly reactive and susceptible to nucleophilic attack. Unlike the deactivated pyridine ring, the pyridinium (B92312) cation readily reacts with nucleophiles. This reactivity is central to the subsequent steps of the nitration mechanism. researchgate.net, researchgate.net Studies have shown that reacting pyridine with dinitrogen pentoxide in solvents like dichloromethane (B109758) or nitromethane (B149229) produces the N-nitropyridinium intermediate, which can then be subjected to further transformation. rsc.org, ntnu.no

Intramolecular Nitro Group Migration: The Sigmatropic Shift

Following the formation of the N-nitropyridinium ion, the introduction of the nitro group onto the pyridine ring occurs via an intramolecular rearrangement. Research indicates that this process is a sigmatropic shift. researchgate.net, researchgate.net Specifically, upon the addition of a nucleophile, a dihydropyridine (B1217469) intermediate is formed, which facilitates the migration of the nitro group from the nitrogen atom to a carbon atom (C-3) of the ring. This pathway is described as a acs.orgnih.gov sigmatropic shift. rsc.org, researchgate.net

The proposed mechanism involves the nucleophilic attack at the 2-position of the N-nitropyridinium ion, forming an N-nitro-1,2-dihydropyridine intermediate. From this adduct, the nitro group migrates to the 3-position. This intramolecular rearrangement is followed by the elimination of the nucleophile and a proton to restore the aromaticity of the ring, yielding the 3-nitropyridine product. researchgate.net Mechanistic studies on substituted pyridines, such as 3-acetylpyridine (B27631) and 3-methylpyridine, support this regioselective migration to the β-position, which is consistent with a concerted pericyclic acs.orgnih.gov sigmatropic shift rather than a dissociative mechanism involving an ion pair. rsc.org, researchgate.net

Role of Nucleophilic Trapping Agents in Rearrangement Pathways

For example, in the presence of aqueous sodium bisulfite, the N-nitropyridinium ion forms transient intermediates like N-nitro-1,2-dihydropyridine-2-sulfonic acid (6) and N-nitro-1,4-dihydropyridine-4-sulfonic acid (5). , researchgate.net These adducts are the species that undergo the sigmatropic rearrangement. The formation of the 1,2-adduct is particularly productive, as it directly precedes the acs.orgnih.gov sigmatropic shift that leads to the 3-nitro product. rsc.org, researchgate.net The nucleophile is subsequently eliminated to regenerate the aromatic pyridine ring.

Nucleophilic Substitution Reactions on Nitropyridine Cores

The presence of a nitro group further deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic substitution. This allows for the introduction of a variety of substituents onto the nitropyridine core, primarily through the substitution of a hydrogen atom or a leaving group.

Vicarious Nucleophilic Substitution (VNS) with Nitrogen and Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The key feature of the VNS reagent is a carbanion bearing a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism involves two main steps:

Addition : A nucleophile (carbanion or other) adds to an electrophilic position on the nitropyridine ring, typically ortho or para to the nitro group, forming a σ-adduct (also known as a Meisenheimer adduct). acs.org, nih.gov

Elimination : A base induces β-elimination of HX from the adduct, where X is the leaving group originally attached to the nucleophile, leading to the restoration of the aromatic system. acs.org, nih.gov

VNS has been successfully applied to 3-nitropyridines using both carbon and nitrogen nucleophiles. acs.org, organic-chemistry.org For instance, sulfonyl-stabilized carbanions can be used to alkylate nitropyridines. acs.org, nih.gov Similarly, nitrogen nucleophiles like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can be used to aminate 3-nitropyridines in moderate to good yields. ntnu.no

| Nitropyridine Substrate | Nucleophile | Product Position of Substitution | Reference |

|---|---|---|---|

| 3-Nitropyridine | Chloromethyl phenyl sulfone | ortho, para | organic-chemistry.org |

| 3-Nitropyridine | Isopropyl phenyl sulfone | Adduct formed, no elimination | acs.org |

| 3-Nitropyridine | Hydroxylamine | para (4-amino-3-nitropyridine) | ntnu.no |

| 4-Nitroquinoline | Hydroxylamine | ortho (3-amino-4-nitroquinoline) | ntnu.no |

Oxidative Substitution Mechanisms

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of nitropyridines. This process also begins with the nucleophilic addition to the electron-deficient ring to form a σH-adduct. However, unlike VNS where the nucleophile carries its own leaving group, in ONSH the hydride ion is formally replaced. nih.gov

Rearrangements of Nitropyridine Derivatives

The transformation of pyridine rings into smaller, five-membered pyrrolidine (B122466) or pyrrole (B145914) skeletons represents a significant synthetic strategy. osaka-u.ac.jpnih.gov While many modern methods involve photo-promoted reactions of pyridines with reagents like silylborane, osaka-u.ac.jpnih.govnih.gov classic organic reactions have also achieved this transformation, particularly from activated pyridine derivatives.

One relevant pathway is the Barton-Zard pyrrole synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.org The mechanism proceeds through a Michael addition, followed by cyclization and the crucial elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org Although this is an intermolecular reaction, it highlights the role of the nitro group as a leaving group in the formation of a pyrrole ring.

For nitropyridine derivatives, the formation of a pyridinium salt by N-alkylation would further increase the electrophilicity of the ring. This increased activation could pave the way for nucleophilic attack and subsequent ring-opening/ring-contraction cascades. Mechanistic investigations suggest that such rearrangements can proceed through intermediates like vinylazomethine ylides, which undergo thermally allowed electrocyclic ring-closure to furnish the pyrrolidine skeleton. osaka-u.ac.jpnih.gov While direct examples starting from 3-Ethoxy-2-methyl-6-nitropyridine are not prominent in the literature, the principles of pyridine ring contraction suggest that conversion to a pyridinium salt followed by reaction with a suitable nucleophile could initiate a rearrangement where the nitro-substituted portion of the ring is ultimately excised.

Nitropyridine derivatives are valuable precursors for the synthesis of a wide array of fused heterocyclic systems through intramolecular cyclization reactions. nih.gov The nitro group plays a critical role in these transformations, primarily by activating the pyridine ring towards nucleophilic attack.

A common strategy involves an intramolecular SNAr reaction. If a nucleophilic moiety is tethered to the nitropyridine core via a side chain, it can attack a carbon atom on the ring, displacing a leaving group. In some cases, the nitro group itself can act as the leaving group in these cyclizations. thieme-connect.com For example, 2-(hydroxyphenyl)-3-nitropyridines have been shown to undergo intramolecular SNAr to form fused benzofuro[3,2-b]pyridines. thieme-connect.com

For a molecule like This compound , introducing a side chain with a terminal nucleophile (e.g., -OH, -NH2, -SH) at a suitable position, perhaps by modifying the ethoxy or methyl group, could enable intramolecular cyclization. The reaction would likely involve the nucleophilic side chain attacking the C6 position, displacing the nitro group to form a new fused ring system. The regioselectivity of such cyclizations is influenced by factors like the length and flexibility of the tether connecting the nucleophile to the pyridine ring, as well as the nature of the leaving group. nih.gov

| Starting Nitropyridine Derivative | Reaction Conditions | Product Type | Key Mechanistic Step |

|---|---|---|---|

| 2-Amino-3-nitropyridine derivative with an ortho-aminothioamide side chain | Aqueous H₂O₂ | Isothiazolopyridine | Intramolecular cyclization of ortho-aminothioamide |

| 2-Amino-3-nitropyridine derivative with an acyl bromoacetyl side chain | Alkylation and Intramolecular Mitsunobu Reaction | Fused piperazinone ring | Intramolecular N-alkylation |

| 3-Hydroxy-2-nitropyridine O-alkylated with 2-bromoalkanoic esters | Reductive Cyclization | N-Hydroxy-pyridoxazinone | Reductive cyclization |

The Chameleonic Role of the Nitro Group in Organic Transformations

The nitro group is often described as having a "chameleonic" character in organic synthesis due to its ability to play multiple, distinct roles within a single transformation or a synthetic sequence. thieme-connect.comresearchgate.netnih.gov This versatility makes nitro-substituted compounds like This compound powerful synthetic intermediates. sci-hub.se

The multifaceted roles of the nitro group include:

Electron-Withdrawing Activator: Through its strong inductive and resonance effects, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgmdpi.com This is its most common role, facilitating the addition of nucleophiles to the pyridine ring.

Nucleophilic Precursor: Under basic conditions, a carbon atom alpha to a nitro group can be deprotonated to form a nitronate anion. This nitronate is a potent nucleophile that can participate in various bond-forming reactions, such as Michael additions and aldol-type reactions (Henry reaction). researchgate.netnih.gov

Leaving Group (Nucleofuge): As discussed previously (Section 3.2.3), the nitro group can be displaced by a nucleophile in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.commdpi.com

A cascade reaction that exemplifies this chameleonic nature involves the reaction of 1,3-dicarbonyl compounds with 2-alkynylnitrostyrenes. nih.gov In this sequence, the nitro group first acts as an electron-withdrawing group to facilitate the initial Michael addition. The resulting intermediate then forms a nitronate, which behaves as an internal nucleophile. Finally, the nitro group departs as a leaving group to yield the final product. researchgate.netnih.gov This demonstrates the remarkable capacity of a single functional group to orchestrate complex chemical transformations.

Synthetic Transformations and Derivatization Strategies

Transformations Involving the Nitro Functionality

The nitro group is a versatile functional handle, primarily serving as a precursor to the amino group but also participating in other modifications.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com This conversion is particularly valuable as aromatic amines are crucial building blocks for pharmaceuticals, dyes, and agricultural chemicals. jsynthchem.com For a substrate like 3-Ethoxy-2-methyl-6-nitropyridine, the challenge lies in achieving chemoselective reduction of the nitro group without affecting other potentially sensitive functional groups.

A variety of methods are available for the reduction of nitroarenes to the corresponding anilines. wikipedia.org Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium-on-carbon (Pd/C) or Raney nickel with a hydrogen source. wikipedia.org Transfer hydrogenation, using reagents like triethylsilane in the presence of Pd/C, offers an alternative to using hydrogen gas. organic-chemistry.org

Chemical reduction methods are also highly effective. The use of metals in acidic media, such as iron in acetic acid, is a classic and robust method. wikipedia.org Other reagents like tin(II) chloride or sodium hydrosulfite are also commonly employed. wikipedia.org The choice of reagent can be critical for ensuring selectivity, especially in complex molecules. For instance, some metal hydrides that reduce aliphatic nitro compounds are not typically used for aryl nitro compounds as they can lead to side products like azo compounds. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, solvent (e.g., EtOH, EtOAc) | A widely applicable and clean method. |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids the use of gaseous hydrogen. organic-chemistry.org |

| Iron / Acid | Fe powder, acetic acid or HCl, reflux | A classic, cost-effective industrial method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvent | Often used for selective reductions. wikipedia.org |

Beyond reduction, the nitro group on a pyridine (B92270) ring can be involved in other significant chemical transformations. One of the most important is its role as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing character of the nitro group activates the pyridine ring towards attack by nucleophiles. nih.gov

In the context of 3-nitropyridines, it has been shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.govsciforum.net For example, reactions of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate lead to the formation of 3-thioether products. nih.gov This reactivity demonstrates that the nitro group, even when not formally activated by conjugation to a leaving group in the ortho or para position, can be displaced, providing a pathway to introduce new functionalities onto the pyridine ring. sciforum.net This transformation is a valuable tool for the functionalization of nitropyridine systems. sciforum.net

Functionalization and Derivatization at the Pyridine Ring

The substituents on the pyridine ring of this compound offer additional sites for chemical modification, allowing for the further elaboration of its molecular structure.

The functionalization of the pyridine ring can be achieved through alkylation reactions. For 3-nitropyridine (B142982) systems, vicarious nucleophilic substitution (VNS) of hydrogen is a powerful method for introducing alkyl substituents. ntnu.no This reaction typically involves a carbanion, stabilized by a leaving group, which attacks the electron-deficient pyridine ring at positions ortho or para to the nitro group.

Studies on 3-nitropyridine have shown that it can be substituted at the 4-position using reagents like methyl chloroacetate. ntnu.no When the 4-position is blocked, substitution can be directed to the 2- or 6-positions. The regioselectivity is influenced by the steric and electronic nature of both the pyridine substrate and the incoming nucleophile. For instance, reacting 3-nitropyridine with the bulkier nucleophile ethyl 2-chloropropionate resulted in a mixture of substitution at the 4- and 6-positions. ntnu.no This methodology allows for the direct formation of C-C bonds on the pyridine ring, a key step in building more complex molecules.

Direct C-H arylation has emerged as a highly efficient strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The electron-withdrawing effect of the nitro group can facilitate palladium-catalyzed C-H arylation reactions on heteroaromatic rings with high regioselectivity. researchgate.net

In nitro-substituted azoles, the nitro group directs the C-H arylation to specific positions. researchgate.net Similarly, direct arylation of nitrobenzenes with aryl halides often occurs with high regioselectivity, favoring the position ortho to the nitro group. researchgate.net This suggests that for this compound, a palladium-catalyzed C-H arylation could potentially occur at the C-5 position, which is ortho to the C-6 nitro group. This approach provides a complementary strategy to traditional cross-coupling reactions for the synthesis of complex biaryl structures.

Table 2: Typical Conditions for Palladium-Catalyzed C-H Arylation

| Component | Example | Role |

|---|---|---|

| Catalyst | Palladium Acetate (Pd(OAc)₂) | The active metal center for the catalytic cycle. |

| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes the catalyst and influences reactivity. |

| Base | Potassium Carbonate (K₂CO₃), Pivalic Acid (PivOH) | Activates the C-H bond and neutralizes acid produced. |

| Aryl Source | Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I) | Provides the aryl group to be coupled. |

The ethoxy group at the C-3 position is an ether linkage. Aryl ethers are generally stable but can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.com The most common method for cleaving aryl ethers is treatment with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com

The mechanism involves the protonation of the ether oxygen by the strong acid, which makes it a better leaving group. A nucleophile, such as the iodide ion, then attacks the ethyl group in an SN2 reaction, resulting in the formation of the corresponding pyridinol (3-hydroxy-2-methyl-6-nitropyridine) and ethyl iodide. masterorganicchemistry.com Due to the sp² hybridization of the carbon atom on the pyridine ring, the nucleophile attacks the alkyl portion of the ether, not the aromatic ring. masterorganicchemistry.com This ether cleavage reaction transforms the ethoxy group into a hydroxyl group, which can then be used for further functionalization.

Transformations Involving the Methyl Group

The methyl group at the C-2 position of this compound is not merely a passive substituent. Its reactivity is significantly enhanced by the electronic influence of both the ring nitrogen and the powerful electron-withdrawing nitro group at the C-6 position. This activation renders the methyl protons acidic and susceptible to a variety of transformations.

Condensation Reactions: The activated methyl group is expected to readily participate in condensation reactions with aldehydes and other carbonyl compounds. In analogous systems, such as 2-methyl-3,5-dinitropyridine, the methyl group undergoes condensation with aldehydes under piperidine (B6355638) catalysis to form styryl derivatives. nih.gov This reactivity suggests that this compound could be a valuable substrate for creating extended conjugated systems by reacting it with various aromatic or aliphatic aldehydes.

Oxidation: The oxidation of methyl groups on azaarene rings to carbonyl or carboxyl functionalities is a fundamental transformation. researchgate.netscience.gov For 2-methyl-6-nitropyridine, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions. A common method for such transformations is Kornblum oxidation, using an iodine-DMSO medium to convert the methyl group into an aldehyde. researchgate.net Another established method involves treating methyl-pyridines with a halogen in an aqueous solution under actinic radiation to yield the corresponding pyridine carboxylic acid. google.com These precedents indicate a high potential for converting the 2-methyl group of the title compound into a 2-formyl or 2-carboxy group, thereby introducing new handles for further synthetic elaboration.

Deprotonation and Alkylation: The acidity of the C-2 methyl protons facilitates their removal by a strong base, such as lithium diisopropylamide (LDA) or BuLi, to generate a nucleophilic carbanion. This anion can then react with various electrophiles, most commonly alkyl halides, in a reaction known as vicarious nucleophilic substitution (VNS) of hydrogen. ntnu.noacs.org This strategy allows for the elongation and functionalization of the methyl side chain, providing access to a diverse range of 2-alkylated pyridine derivatives.

Construction of Fused and Polyheterocyclic Systems from Nitropyridines

Nitropyridines are workhorse precursors for the synthesis of fused heterocyclic systems, a critical scaffold in numerous biologically active compounds. nih.gove3s-conferences.org The synthetic utility of the nitro group is twofold: it activates the ring for nucleophilic substitution and, crucially, it can be readily reduced to an amino group. This resulting amine is a key nucleophilic handle for subsequent intramolecular cyclization reactions to build adjacent rings.

Synthesis of Imidazopyridines and Azaindoles

The construction of imidazopyridines and azaindoles from pyridine precursors is a well-trodden path in heterocyclic synthesis, often leveraging a nitro-to-amino reduction as a key step. researchgate.netnih.govresearchgate.netrsc.org

Imidazopyridines: The imidazopyridine core is present in numerous pharmaceutical agents. nih.govresearchgate.net A primary synthetic route is the condensation of a 2-aminopyridine (B139424) derivative with reagents like α-haloketones, a reaction first pioneered by Chichibabin. e3s-conferences.org For this compound, a synthetic sequence would commence with the reduction of the 6-nitro group to furnish 6-Amino-3-ethoxy-2-methylpyridine . This key intermediate could then undergo cyclization with an appropriate C2 synthon to form a substituted imidazo[1,2-a]pyridine. Various catalysts, including copper and iron salts, have been employed to facilitate such cyclizations. nih.govorganic-chemistry.org

Table 1: Representative Syntheses of Imidazo[1,2-a]pyridines from Aminopyridines

| Starting Aminopyridine | Reagent(s) | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminopyridine | Acetophenone | CuI, O₂ (air) | 2-Phenylimidazo[1,2-a]pyridine | - | organic-chemistry.org |

| 2-Aminopyridine | 2-Methyl-nitroolefin | Iron catalyst | 3-Methyl-2-arylimidazo[1,2-a]pyridine | Good | organic-chemistry.org |

| 2-Aminopyridine | Aryl Ketones | Copper catalyst, C-H functionalization | Imidazo[1,2-a]pyridine derivatives | - | nih.gov |

Azaindoles: Azaindoles, bioisosteres of indoles, are privileged structures in medicinal chemistry. rsc.orgnih.gov Synthetic routes frequently start from substituted nitropyridines. researchgate.net A powerful strategy for their construction is the Sonogashira cross-coupling reaction. nih.gov A typical pathway involves the coupling of an amino-halopyridine with a terminal alkyne, followed by a copper- or palladium-catalyzed intramolecular cyclization to form the fused pyrrole (B145914) ring. nih.govorganic-chemistry.org To apply this to this compound, the molecule would first need to be transformed into a suitable precursor, for example, by reduction of the nitro group and subsequent halogenation to create an amino-halopyridine intermediate ready for coupling and cyclization.

Table 2: Representative Syntheses of Azaindoles from Pyridine Precursors

| Pyridine Precursor | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene (TMSA) | 1. PdCl₂(PPh₃)₂, CuI, Et₃N; 2. CuI, microwave | 5-Nitro-7-azaindole | nih.gov |

| 2-Fluoro-3-methylpyridine | Benzaldehyde | KN(SiMe₃)₂/LiN(SiMe₃)₂ | 2-Phenyl-7-azaindole | nsf.gov |

| Chloroamino-N-heterocycles | (2-Ethoxyvinyl)borolane | 1. Suzuki-Miyaura coupling; 2. Acetic acid | Aza- and diazaindoles | organic-chemistry.org |

Complex Heterocyclization through Nucleophilic Attack on Nitropyridine Rings

The electron-deficient nature of the nitropyridine ring makes it a prime target for nucleophilic attack, which can lead to either substitution or more complex ring transformations.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. While this compound lacks a conventional halogen leaving group, the nitro group itself can be displaced by potent nucleophiles, particularly under forcing conditions. Studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.govmdpi.com It is therefore plausible that strong nucleophiles could displace the 6-nitro group of the title compound.

Furthermore, nucleophilic attack can occur at a hydrogen-bearing carbon atom. In a process known as oxidative amination, 3-nitropyridine reacts with nucleophiles like hydroxylamine (B1172632) in an oxidative environment to selectively introduce an amino group para to the nitro group. ntnu.no This suggests a potential pathway to functionalize the C-5 position of this compound.

Ring Transformation Reactions: Under specific conditions, nucleophilic attack on an activated heterocyclic ring can initiate a cascade of bond cleavage and formation, resulting in a completely different ring system. For instance, treatment of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine (B178648) hydrate (B1144303) leads to the opening of the α-pyrone ring followed by closure to form a fused pyrazolone (B3327878) system. researchgate.net While a direct analogy is speculative, it highlights the potential for this compound to undergo skeletal rearrangements upon reaction with strong binucleophiles, offering pathways to novel heterocyclic scaffolds.

Utilization of Nitropyridines as Precursors for Complex Heterocycles

Nitropyridines stand out as exceptionally versatile building blocks in the synthesis of complex heterocyclic structures. nih.gov The nitro group serves multiple strategic roles: it is a powerful activating group, a director for incoming nucleophiles, and a precursor to the synthetically crucial amino group. research-solution.com

The structure of this compound is primed for such applications. The primary transformation, reduction of the nitro group, unlocks a plethora of synthetic possibilities. The resulting 6-amino-3-ethoxy-2-methylpyridine is an ideal starting material for constructing fused bicyclic systems like imidazopyridines and azaindoles, as detailed previously. nih.govrsc.org Moreover, the amino group can be converted into a diazonium salt for Sandmeyer-type reactions, or it can serve as a directing group for further functionalization of the pyridine ring. The presence of the methyl and ethoxy groups offers additional sites for modification or can be used to tune the electronic properties and solubility of the final target molecules. This makes nitropyridine derivatives like the title compound valuable intermediates for generating libraries of diverse heterocyclic compounds for screening in drug discovery and materials science. researchgate.netresearchgate.net

Advanced Characterization Techniques in Nitropyridine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the connectivity and electronic environment of atoms within a molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Ethoxy-2-methyl-6-nitropyridine, one would expect to observe distinct signals for the ethoxy group's methyl and methylene (B1212753) protons, the pyridine (B92270) ring's aromatic protons, and the methyl group attached to the pyridine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment. The carbons of the pyridine ring, the methyl group, and the ethoxy group would resonate at characteristic frequencies.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming the substitution pattern on the pyridine ring by observing correlations between the protons of the methyl and ethoxy groups and the adjacent aromatic protons.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.5 | ~15 |

| O-CH₂-CH₃ | ~1.4 (t) | ~14 |

| O-CH₂-CH₃ | ~4.1 (q) | ~65 |

| C4-H | ~7.2 (d) | ~120 |

| C5-H | ~8.0 (d) | ~135 |

| C2 | - | ~158 |

| C3 | - | ~148 |

| C6 | - | ~150 |

Note: This table contains predicted data. Actual experimental values may vary.

Vibrational spectroscopy probes the molecular vibrations and provides a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. Key functional groups in this compound, such as the C-O-C ether linkage, the C-H bonds of the alkyl and aromatic groups, and the N-O bonds of the nitro group, would exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Interactive Table: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (Aromatic) Stretch | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) Stretch | 3000-2850 | 3000-2850 |

| C=N, C=C (Pyridine Ring) Stretch | 1600-1450 | 1600-1450 |

| NO₂ Asymmetric Stretch | ~1530 | Weak |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O (Ether) Stretch | 1260-1000 | Moderate |

Note: This table contains predicted data. Actual experimental values may vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated nitropyridine system results in characteristic absorption bands in the UV-Vis region, corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding, within the crystal lattice of this compound.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.3 |

| c (Å) | ~9.1 |

| β (°) | ~105 |

| Volume (ų) | ~920 |

| Z | 4 |

Note: This table contains hypothetical data. Actual experimental values would be determined by X-ray diffraction analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 182.18 g/mol . acs.orgnih.gov The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments, providing further confirmation of the structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A typical DFT study on 3-Ethoxy-2-methyl-6-nitropyridine would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of its behavior.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical, especially concerning the flexible ethoxy group. By rotating the bonds of this group, a potential energy surface can be mapped to identify the most stable conformer and any other low-energy isomers. The planarity of the pyridine (B92270) ring and the orientation of the nitro and methyl groups relative to it would also be determined.

Table 1: Optimized Geometrical Parameters for this compound (Illustrative) (Note: Specific calculated data for this molecule is not available in published literature. This table illustrates the expected output of such a study.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyridine) | Data not available | Data not available | Data not available |

| C-C (pyridine) | Data not available | Data not available | Data not available |

| C-O (ethoxy) | Data not available | Data not available | Data not available |

| N-O (nitro) | Data not available | Data not available | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to significantly influence the energies and distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative) (Note: Specific calculated data for this molecule is not available in published literature. This table illustrates the expected output of such a study.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential, while the hydrogen atoms and the carbon atoms adjacent to the nitro group would likely show positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a measure of hyperconjugative and resonance interactions that contribute to the molecule's stability. For this compound, NBO analysis would reveal the extent of electron delocalization within the pyridine ring and the interactions between the ring and its substituents.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) (Note: Specific calculated data for this molecule is not available in published literature. This table illustrates the expected output of such a study.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, specific functional groups can be identified. The Potential Energy Distribution (PED) analysis helps to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion. For this compound, characteristic frequencies for the nitro group, the ethoxy group, the methyl group, and the pyridine ring would be identified and assigned.

Table 4: Calculated Vibrational Frequencies and PED Assignments for this compound (Illustrative) (Note: Specific calculated data for this molecule is not available in published literature. This table illustrates the expected output of such a study.)

| Wavenumber (cm⁻¹) | Assignment (PED) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and, most importantly, transition states can be identified. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For nitropyridine derivatives, several reaction mechanisms have been studied computationally. These include nucleophilic aromatic substitution, where a nucleophile replaces a group on the pyridine ring, and reactions involving the nitro group itself. Computational studies can elucidate the step-by-step pathway of these reactions, providing insights that can be used to control and optimize chemical syntheses. For this compound, computational studies could predict its reactivity towards various reagents and help to design new synthetic routes.

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure, stability, and polymorphism. Techniques such as Hirshfeld surface analysis and Non-covalent Interaction (NCI) analysis are instrumental in this field. However, specific research applying these methods to this compound is not available in the current body of scientific literature.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules.

A typical Hirshfeld surface analysis for a compound like this compound would involve:

Generation of d_norm surfaces: These surfaces are color-coded to highlight regions of intermolecular contacts that are shorter or longer than the van der Waals radii, indicating the presence of interactions such as hydrogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, breaking them down by the atoms involved (e.g., H···H, O···H, C···H).

Despite the utility of this method, no published studies have reported a Hirshfeld surface analysis for this compound. Therefore, no specific data on the percentage contributions of various intermolecular contacts or visualizations of its Hirshfeld surface are available.

Non-covalent interaction (NCI) analysis is a computational technique that visualizes weak interactions in real space. It is based on the electron density and its derivatives, providing a qualitative picture of van der Waals interactions, hydrogen bonds, and steric clashes within a molecule and between molecules. The results are typically displayed as isosurfaces, where the color indicates the type and strength of the interaction.

For this compound, an NCI analysis would reveal detailed insights into the nature of the forces governing its molecular conformation and crystal packing. However, a thorough search of scientific databases indicates that no such analysis has been performed or published for this compound. Consequently, there are no NCI plots or associated data to report.

Future Perspectives and Emerging Research Areas

Development of Green and Sustainable Synthetic Methodologies for Nitropyridines

The chemical industry is increasingly focused on developing environmentally benign synthetic methods to minimize its environmental impact. chemistryjournals.net Traditional organic syntheses often rely on hazardous reagents and toxic solvents, leading to significant waste generation. chemistryjournals.net In response, the principles of green chemistry are being applied to the synthesis of nitropyridines, aiming to create more sustainable processes. chemistryjournals.netmdpi.com

Key areas of development include:

Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous solvents with greener alternatives. Research is ongoing into the use of water, ionic liquids, and supercritical fluids for nitropyridine synthesis. chemistryjournals.netmdpi.com Microwave-assisted organic synthesis is another promising technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks and Atom Economy: Future methodologies will likely focus on utilizing renewable starting materials. Moreover, synthetic routes are being designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. A greener synthesis of ibuprofen, for example, utilized a catalytic process that improved atom economy and reduced waste. chemistryjournals.net

Catalysis: The development of efficient and reusable catalysts is a cornerstone of green chemistry. iomcworld.com This includes biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity under mild conditions, and nanocatalysis. mdpi.comiomcworld.com For instance, aqueous micellar conditions have been successfully applied to Sonogashira coupling reactions, improving yield and sustainability. nih.gov

Table 1: Comparison of Green Chemistry Approaches for Nitropyridine Synthesis

| Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an energy source. mdpi.com | Reduced reaction times, lower energy consumption, potential for higher yields. mdpi.com |

| Biocatalysis | Employs enzymes or whole cells to catalyze reactions. mdpi.com | High selectivity, mild reaction conditions (e.g., in water), no metal contamination. mdpi.com |

| Aqueous Micellar Catalysis | Uses non-ionic surfactants in water to form micelles that act as nanoreactors. nih.gov | Enables reactions in water, can improve yields and catalyst efficiency. nih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using mechanochemical methods like grinding. mdpi.com | Minimizes solvent waste, can lead to high efficiency. mdpi.com |

Exploration of Novel Reaction Pathways and Unexpected Transformations

While the nitro group in nitropyridines is known to facilitate reactions with nucleophiles, there is still much to discover about their reactivity. nih.gov The pyridine (B92270) ring's position 3 is generally not considered reactive towards nucleophilic substitution, but the presence of activating groups can alter this. mdpi.com

Future research will likely focus on:

Unconventional Nucleophilic Substitutions: Investigations into the substitution of non-activated groups on the pyridine ring are of interest. For example, studies on 3-R-5-nitropyridines have shown that anionic O-, N-, and S-nucleophiles can displace a non-activated nitro group, an uncommon reaction pathway. researchgate.net

Ring Transformations: Nitropyridines can serve as substrates for ring transformation reactions, providing access to other heterocyclic systems. For instance, 3,5-dinitro-2-pyridone can be converted into 2-arylated 5-nitropyridines through a three-component reaction with aromatic ketones and ammonium (B1175870) acetate. researchgate.net

Dearomatization Reactions: The reaction of nitropyridines with carbon nucleophiles can lead to dearomatization of the pyridine ring, forming 1,2- and 1,4-addition products. researchgate.net Exploring these pathways could lead to the synthesis of novel three-dimensional molecular scaffolds.

Advanced Computational Modeling for Predicting Reactivity and Regioselectivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. By modeling reaction pathways and transition states, chemists can predict the feasibility and outcome of reactions before conducting them in the lab. This approach saves time, resources, and can guide the discovery of new reactions. mit.edu

For a molecule like 3-Ethoxy-2-methyl-6-nitropyridine, computational models can be used to:

Predict Reaction Sites: Determine which positions on the pyridine ring are most susceptible to nucleophilic or electrophilic attack.

Elucidate Reaction Mechanisms: Understand the step-by-step process of a chemical transformation, such as the nih.govnih.gov sigmatropic shift mechanism proposed for the nitration of some pyridines. researchgate.net

Screen for Optimal Reactants: As demonstrated in the synthesis of azetidines, computational models can pre-screen potential starting materials to identify those most likely to lead to the desired product with high yield. mit.edu This is achieved by calculating properties like frontier orbital energies to predict reactivity. mit.edu

Table 2: Applications of Computational Modeling in Nitropyridine Chemistry

| Application | Description | Impact |

|---|---|---|

| Reactivity Prediction | Calculates electronic properties to determine the most likely sites for reaction on the nitropyridine ring. | Guides experimental design and helps to rationalize observed regioselectivity. |

| Mechanism Elucidation | Models the energy landscape of a reaction to identify transition states and intermediates. researchgate.net | Provides a deeper understanding of how reactions occur, enabling their optimization. |

| Virtual Screening | Computationally evaluates a library of potential reactants to predict reaction success and yield. mit.edu | Accelerates the discovery of new reactions and reduces reliance on trial-and-error experimentation. mit.edu |

Strategic Integration of Nitropyridines in Diverse Organic Synthesis Approaches

Nitropyridines are considered valuable building blocks in organic synthesis due to the versatility of the nitro group. nih.govresearchgate.net This functional group can be readily transformed into other functionalities, such as amino, azo, or hydroxylamino groups, paving the way for the construction of more complex molecules. nih.gov

The strategic use of this compound could be envisioned in:

Synthesis of Bioactive Molecules: Nitropyridines are precursors to a wide range of biologically active compounds. nih.govnih.gov The specific substitution pattern of this compound could be leveraged to synthesize novel analogues of existing drugs or entirely new classes of therapeutic agents.

Construction of Fused Heterocyclic Systems: The functional groups on this compound can be used as handles to build fused ring systems. For example, the nitro group could be reduced to an amine, which could then participate in a cyclization reaction with a neighboring group to form a bicyclic or polycyclic heteroaromatic compound.

Development of Functional Materials: The electronic properties of nitropyridines make them interesting candidates for incorporation into functional materials, such as dyes, sensors, or organic electronics.

Investigation of Stereoselective Syntheses of Chiral Nitropyridine Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The investigation of stereoselective methods to introduce chirality into nitropyridine structures is an emerging research frontier.

Future research in this area could involve:

Use of Chiral Auxiliaries: Carbohydrates, such as D-arabinopyranosylamine, have been successfully used as chiral auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of chiral piperidine (B6355638) derivatives. researchgate.net This approach could be adapted to reactions involving nitropyridines.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving nitropyridines is a key goal. For example, a chiral 2,2′-bipyridinediol ligand has been used in iron-catalyzed asymmetric reactions. rsc.org Synergistic palladium/copper catalysis has also been employed for the asymmetric synthesis of chiral amino acids. rsc.org

Synthesis of Axially Chiral Bipyridines: The stereoselective synthesis of axially chiral bipyridines is an active area of research. rsc.org Methods developed for these systems could potentially be applied to create chiral nitropyridine-containing ligands for asymmetric catalysis.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodology : Replace traditional nitrating agents with biocatalysts (e.g., nitroreductases) or switch to solvent-free conditions. Evaluate atom economy and E-factor. Compare energy inputs via life-cycle assessment (LCA). Pilot-scale microwave-assisted synthesis may reduce reaction times and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.